ジペノシド IX

説明

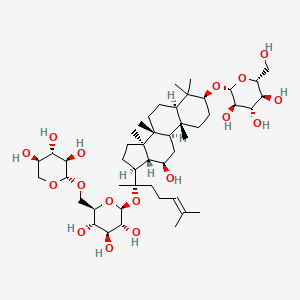

Gypenoside IX: is a natural compound derived from the herb Gynostemma pentaphyllum (Thunb.) Makino. It belongs to the class of triterpenoids and is known for its various biological activities, including anticancer properties. The compound has a molecular formula of C47H80O17 and a molecular weight of 917.2 g/mol .

科学的研究の応用

Gypenoside IX has a wide range of scientific research applications:

Chemistry:

- Used as a starting material for the synthesis of other triterpenoids.

- Employed in studies to understand the reactivity and stability of triterpenoids .

Biology:

- Investigated for its role in inducing apoptosis in cancer cells.

- Studied for its effects on cell cycle arrest and the generation of reactive oxygen species .

Medicine:

- Potential therapeutic agent for treating hepatoma and other cancers.

- Explored for its anti-inflammatory and antioxidant properties .

Industry:

- Utilized in the development of natural health supplements.

- Incorporated into cosmetic formulations for its skin-protective effects .

作用機序

Target of Action

Gypenoside IX primarily targets astrocytes , a type of glial cell in the central nervous system (CNS) that actively participates in the regulation of neuroinflammatory responses in neurological diseases . It also targets the PI3K/AKT/mTOR signaling pathway .

Mode of Action

Gypenoside IX interacts with its targets by suppressing the activation of astrocytes . It significantly reduces the production of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) at either protein or mRNA level . It also inhibits the nuclear translocation of nuclear factor kappa B (NFκB) and reduces its transcriptional activity .

Biochemical Pathways

Gypenoside IX affects the p38 MAPK/Akt/NFκB signaling pathway . It significantly attenuates the phosphorylation of NFκB, inhibitor of kappa B (IκB), Akt, and p38 mitogen-activated protein kinase (MAPK) under inflammatory conditions . It also induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway .

Result of Action

Gypenoside IX alleviates astrogliosis and decreases the production of inflammatory mediators in the brain cortex of LPS-treated mice . It also rescues apoptosis and cognitive impairments caused by staurosporine (STP) treatment .

生化学分析

Biochemical Properties

Stevenleaf plays a significant role in biochemical reactions, particularly in the inhibition of human hepatoma cells (HepG2). It interacts with various enzymes and proteins, such as those involved in the cell cycle and apoptosis pathways. Stevenleaf induces cell cycle arrest at the G0/G1 phase by regulating the expression levels of genes associated with the cell cycle. Additionally, it enhances the generation of intracellular reactive oxygen species (ROS) in HepG2 cells, leading to apoptosis via the death receptor and mitochondrial pathways .

Cellular Effects

Stevenleaf has profound effects on various types of cells and cellular processes. In human hepatoma cells (HepG2), Stevenleaf inhibits cell growth and induces apoptosis. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, Stevenleaf arrests the cell cycle at the G0/G1 phase and enhances the generation of intracellular ROS, which triggers apoptosis through both the death receptor and mitochondrial pathways .

Molecular Mechanism

The molecular mechanism of Stevenleaf involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Stevenleaf binds to specific receptors on the cell surface, initiating a cascade of signaling events that result in cell cycle arrest and apoptosis. It regulates the expression of genes associated with the cell cycle and apoptosis, thereby inhibiting cell proliferation and inducing programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stevenleaf on cellular function change over time. Studies have shown that Stevenleaf is stable and maintains its bioactivity over extended periods. Its effects on cellular function, such as cell cycle arrest and apoptosis induction, may vary depending on the duration of exposure. Long-term studies have demonstrated that Stevenleaf can induce sustained cell cycle arrest and apoptosis in HepG2 cells .

Dosage Effects in Animal Models

The effects of Stevenleaf vary with different dosages in animal models. At lower doses, Stevenleaf effectively inhibits cell proliferation and induces apoptosis without causing significant toxicity. At higher doses, Stevenleaf may exhibit toxic or adverse effects, including oxidative stress and damage to normal cells. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

Stevenleaf is involved in various metabolic pathways, including those related to the cell cycle and apoptosis. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. Stevenleaf’s ability to modulate the generation of intracellular ROS and regulate gene expression plays a crucial role in its metabolic effects .

Transport and Distribution

Within cells and tissues, Stevenleaf is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that Stevenleaf reaches its target sites to exert its therapeutic effects. The transport and distribution of Stevenleaf are critical for its bioavailability and efficacy .

Subcellular Localization

Stevenleaf’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that Stevenleaf interacts with the appropriate biomolecules to regulate cell cycle progression and induce apoptosis .

準備方法

Synthetic Routes and Reaction Conditions: Gypenoside IX is primarily extracted from Gynostemma pentaphyllum. The preparation method involves the initial extraction of gynostemma total saponin, followed by enzymatic conversion to obtain Gypenoside IX . The process typically involves the use of solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol .

Industrial Production Methods: Industrial production of Gypenoside IX involves large-scale extraction and purification processes. The herb is first dried and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification using chromatographic techniques to isolate Gypenoside IX in high purity .

化学反応の分析

Types of Reactions: Gypenoside IX undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to oxidize Gypenoside IX.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Gypenoside IX can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

類似化合物との比較

Gypenoside IX is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include:

Ginsenoside C-Mx1: Another triterpenoid with similar anticancer properties.

Gynosaponin I: Known for its anti-inflammatory and antioxidant activities.

Notoginsenoside Fd: Exhibits similar molecular targets and pathways.

Uniqueness: Gypenoside IX stands out due to its potent anticancer activity, particularly against hepatoma cells, and its ability to induce apoptosis through multiple pathways. Its unique molecular structure also contributes to its distinct biological activities .

特性

IUPAC Name |

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSADJAYQOCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gynosaponin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80321-63-7 | |

| Record name | Gynosaponin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 185 °C | |

| Record name | Gynosaponin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is known about the interaction between Stevenleaf and Human Serum Albumin (HSA)?

A1: Research indicates that Stevenleaf can interact with Human Serum Albumin (HSA) through a dynamic quenching process. [] This interaction was studied using fluorescence spectroscopy, which revealed that Stevenleaf effectively quenches the fluorescence of HSA. Further analysis determined the binding constant and the number of binding sites involved in this interaction. The study suggests that hydrophobic forces play a significant role in the binding mechanism between Stevenleaf and HSA. []

Q2: Does Stevenleaf exhibit any notable effects on the configuration of HSA?

A2: Yes, synchronous fluorescence spectroscopy studies suggest that Stevenleaf can influence the configuration of HSA. [] While the exact nature and implications of these conformational changes require further investigation, this finding highlights the potential impact of Stevenleaf on HSA structure and potentially its function.

Q3: Beyond HSA interactions, are there other biological activities associated with Stevenleaf?

A3: Stevenleaf is purported to possess various biological activities. Traditional medicine considers it a potent cleanser of bodily fluids and blood. [] Furthermore, it acts as a positive allosteric modulator of the P2X7 receptor, a ligand-gated ion channel crucial for immune responses. [] Notably, Stevenleaf demonstrates activity against human hepatoma cells (HepG2) by inducing cell cycle arrest and apoptosis. []

Q4: How does the structure of Stevenleaf influence its activity as a positive allosteric modulator of the P2X7 receptor?

A4: Research suggests a strong structure-activity relationship for Stevenleaf and its P2X7 receptor modulation. Specifically, the type and position of the attached sugar group significantly impact its activity. Monosaccharide attachments appear to confer better activity compared to di- or trisaccharide glycosides. [] Additionally, modifications to the triterpenoid scaffold, particularly at carbon-6, are not well-tolerated and can abolish activity. []

Q5: Are there any known applications of Stevenleaf in health-related products?

A5: Yes, Stevenleaf is incorporated into various health-promoting products. It's a key ingredient in a specific type of active water formulated to eliminate waste and provide nutrition. [] This formulation also includes organic selenium, Gynostemma pentaphyllum extract, and dendrobium water-soluble oligosaccharide, thought to enhance waste elimination, balance bodily functions, and boost immunity. [] Stevenleaf is also a component of a Gynostemma pentaphylla and Momordica grosvenori health tea, prized for its potential health benefits. [] Additionally, it's included in a compound red wine production process alongside other fruits and herbal extracts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。